molecular formula C14H11FN4O3 B2554971 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one CAS No. 1796909-39-1

1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one

Cat. No.: B2554971
CAS No.: 1796909-39-1
M. Wt: 302.265
InChI Key: AMQDHQHTDWTKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a fluorophenyl group, a nitropyridinyl group, and an azetidinone core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alcohol.

    Attachment of the Nitropyridinyl Group: The nitropyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling. These reactions typically require a palladium catalyst and are carried out under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The nitropyridinyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitropyridinyl group can be reduced to form amino derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The azetidinone core can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the azetidinone core.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various biological targets.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-[(3-nitrophenyl)amino]azetidin-2-one: This compound has a nitrophenyl group instead of a nitropyridinyl group. The presence of the pyridine ring in the original compound may impart different electronic and steric properties, affecting its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one: This compound has a chlorophenyl group instead of a fluorophenyl group. The difference in halogen atoms can influence the compound’s chemical properties, such as its polarity and reactivity.

    1-(4-Fluorophenyl)-3-[(2-nitropyridin-3-yl)amino]azetidin-2-one: This compound has a different substitution pattern on the pyridine ring. The position of the nitro group can affect the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c15-9-3-5-10(6-4-9)18-8-11(14(18)20)17-13-12(19(21)22)2-1-7-16-13/h1-7,11H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQDHQHTDWTKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.